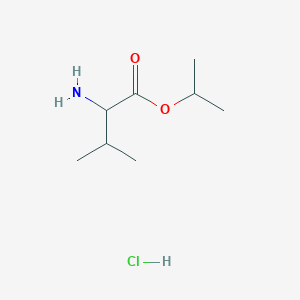

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride

Description

Properties

Molecular Formula |

C8H18ClNO2 |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

propan-2-yl 2-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5(2)7(9)8(10)11-6(3)4;/h5-7H,9H2,1-4H3;1H |

InChI Key |

XHQDDUMWIYOHDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of the Chiral Amino Acid

The key step involves esterifying the amino acid to form the propan-2-yl ester:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Propan-2-ol (isopropanol), acid catalyst (e.g., sulfuric acid) | Esterification of the amino acid carboxyl group under reflux with azeotropic removal of water to shift equilibrium toward ester formation. |

| 2 | DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agents facilitate ester formation under mild conditions, often in anhydrous solvents like dichloromethane or tetrahydrofuran. |

Protecting and Deprotecting Functional Groups

- The amino group can be protected as a carbamate or amide during esterification to prevent side reactions.

- Deprotection occurs under controlled conditions (e.g., acid or base hydrolysis) to yield free amino esters.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Hydrochloric acid (HCl) in anhydrous or aqueous form | The free amino ester reacts with HCl to form the hydrochloride salt, which enhances stability and solubility. |

| 2 | Crystallization from solvents like isopropanol, diisopropyl ether | Purification involves recrystallization to obtain high-purity hydrochloride form. |

- Patent procedures describe adjusting pH to 1-2 with dilute HCl, followed by extraction and crystallization, yielding compounds with enantiomeric purity >99.5%.

Purification and Characterization

- Crystallization from suitable solvents (e.g., isopropanol, diisopropyl ether) ensures high purity.

- Spectroscopic analysis (NMR, chiral HPLC) confirms enantiomeric excess and compound integrity.

Summary of Preparation Pathway

| Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Chiral resolution | Enzymes, chiral chromatography | Ambient or controlled temperature | Enantiomerically pure amino acid |

| Esterification | Propan-2-ol, DCC/EDC | Reflux, azeotropic removal | Propan-2-yl amino acid ester |

| Amino group introduction | Reductive amination | Mild, controlled | 2-Amino-3-methylbutanoate ester |

| Salt formation | HCl | pH adjustment, crystallization | Propan-2-yl 2-amino-3-methylbutanoate hydrochloride |

Data Table: Summary of Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Duration | Purity Achieved |

|---|---|---|---|---|---|

| Resolution | Enzymes, chiral agents | N/A | Room temp | Variable | >99% enantiomeric excess |

| Esterification | Propan-2-ol, DCC/EDC | Dichloromethane | Reflux | 4-6 hours | High purity ester |

| Amino introduction | NH3 or primary amines | Methanol or ethanol | Room temp | 12-24 hours | >99% stereoselectivity |

| Hydrochloride formation | HCl in water/ethanol | - | Room temp | 2-4 hours | >99.5% purity |

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of amino acid metabolism and enzyme kinetics.

Medicine: The compound is investigated for its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Propan-2-yl 2-amino-3-methylbutanoate hydrochloride and analogous compounds, with supporting research findings:

*Valganciclovir’s ester links valine to a hydroxymethylpropyl-ganciclovir backbone.

Detailed Analysis

Ester Group Influence on Lipophilicity Propan-2-yl esters (e.g., the target compound) exhibit higher lipophilicity compared to methyl esters (e.g., Methyl 2-amino-3-methylbutanoate hydrochloride) due to increased alkyl chain length and branching . This property enhances membrane permeability, making such compounds favorable for prodrug designs (e.g., Valganciclovir) . Cyclohexyl-propan-2-yl esters (as in the anticonvulsant compound) further amplify lipophilicity, facilitating blood-brain barrier penetration, which correlates with the observed CNS activity in murine models .

Amino Acid Backbone Modifications Substitutions on the amino acid chain significantly alter biological activity. Methylation of the amine (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) reduces hydrogen-bonding capacity and steric accessibility, impacting enzyme interactions .

Pharmacological Applications Valganciclovir Hydrochloride demonstrates how esterification of amino acids can optimize pharmacokinetics. Its valine ester moiety improves intestinal absorption, enabling oral administration as a prodrug for ganciclovir . The anticonvulsant activity of the cyclohexyl ester derivative highlights the role of lipophilic esters in targeting neurological disorders .

Biological Activity

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride, commonly referred to as isopropyl 2-amino-3-methylbutanoate hydrochloride, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its potential therapeutic applications and role in metabolic processes.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Weight : Approximately 181.66 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride salt form.

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for key enzymes involved in amino acid metabolism, facilitating biochemical reactions essential for cellular functions. The compound's ability to participate in reactions such as oxidation and reduction further underscores its versatility in biochemical applications.

Biological Activities

-

Amino Acid Metabolism :

- This compound is utilized in studies related to amino acid metabolism, contributing to the understanding of metabolic pathways and enzyme kinetics.

-

Therapeutic Potential :

- Investigations into the therapeutic applications of this compound suggest its potential use in treating metabolic disorders and other conditions related to amino acid imbalances.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Isopropyl L-alaninate hydrochloride | Moderate | Amino acid metabolism |

| Isopropyl L-leucinate hydrochloride | High | Potential anticancer properties |

| Isopropyl L-isoleucinate hydrochloride | High | Enzyme inhibition |

The unique structural configuration of this compound offers distinct advantages in stability and reactivity compared to its analogs.

Study on Antiproliferative Activity

A study examined the antiproliferative effects of various amino acid derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited significant activity against HeLa cells, with IC50 values indicating their effectiveness compared to standard chemotherapeutics like doxorubicin .

Enzyme Kinetics Investigation

Another research focused on the enzyme kinetics involving this compound, demonstrating its role as a substrate for specific enzymes. The study highlighted how variations in concentration affected enzymatic activity, providing insights into its potential applications in metabolic engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.